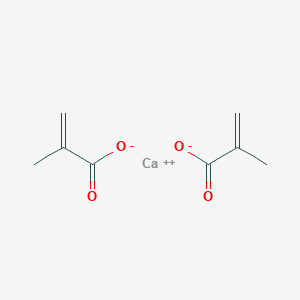
Calcium methacrylate
Cat. No. B101330
Key on ui cas rn:
16809-88-4
M. Wt: 126.17 g/mol
InChI Key: LYMYOENPASUELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04180681
Procedure details


U.S. Pat. No. 3,839,437, describes a process of preparing methacrylic acid by employing calcium hydroxide to form the metal salt of the acid, calcium methacrylate, and neutralization with CO2 at low pressure to give the acid and the insoluble calcium carbonate in the presence of a water immiscible organic solvent, such as an ether, to extract the methacrylic acid from the aqueous phase. Continuous passage of carbon dioxide with ether extraction gave only 10.6 and 41.3 percent methacrylic acid recovery in 1 and 4 hours respectively.


Name
calcium methacrylate

Name
CO2
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[OH-].[Ca+2:8].[OH-]>>[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[Ca+2:8].[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:1](=[O:6])=[O:5] |f:1.2.3,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
calcium methacrylate
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)[O-].[Ca+2].C(C(=C)C)(=O)[O-]
|
|
Name
|
CO2
|
|
Type
|
product
|
|
Smiles
|
C(=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
